molecular formula C27H25N3O4 B2666629 N-(2,3-dimethylphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide CAS No. 894910-40-8

N-(2,3-dimethylphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

Cat. No.: B2666629
CAS No.: 894910-40-8
M. Wt: 455.514
InChI Key: CQQMPLIQOPAUSG-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a structurally complex acetamide derivative featuring a 1,8-naphthyridine core substituted with a 4-methoxybenzoyl group and a methyl substituent at position 5. The acetamide moiety is linked to a 2,3-dimethylphenyl group, which may influence steric and electronic properties.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4/c1-16-6-5-7-23(18(16)3)29-24(31)15-30-14-22(25(32)19-9-11-20(34-4)12-10-19)26(33)21-13-8-17(2)28-27(21)30/h5-14H,15H2,1-4H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQMPLIQOPAUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a synthetic compound belonging to the naphthyridine derivative class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The following sections will explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its complex structure which includes a naphthyridine core modified with various functional groups. The structural formula is represented as follows:

N 2 3 dimethylphenyl 2 3 4 methoxybenzoyl 7 methyl 4 oxo 1 4 dihydro 1 8 naphthyridin 1 yl acetamide\text{N 2 3 dimethylphenyl 2 3 4 methoxybenzoyl 7 methyl 4 oxo 1 4 dihydro 1 8 naphthyridin 1 yl acetamide}

Biological Activity Overview

The biological activities of naphthyridine derivatives are diverse and include:

  • Antitumor Activity : Many naphthyridine derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have been reported to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
  • Antiparasitic Effects : Research has shown that naphthyridine derivatives can possess potent activity against parasites such as Leishmania species. The structure of these compounds can be optimized to enhance their efficacy against such pathogens .
  • Antibacterial Properties : Some derivatives demonstrate broad-spectrum antibacterial activity, making them potential candidates for developing new antibiotics .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes in target organisms.
  • Receptor Modulation : It could interact with various receptors leading to altered signaling pathways that affect cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of naphthyridine derivatives. Key findings include:

ModificationEffect on Activity
Removal of hydroxyl groupLoss of antiparasitic activity
Methylation at specific positionsEnhanced potency against certain cancer types
Substitution with different aryl groupsVaried antibacterial efficacy

Case Studies

Several studies have assessed the biological activity of related naphthyridine compounds:

  • In Vivo Studies : A study demonstrated that specific analogues exhibited promising results in animal models for both antitumor and antiparasitic activities, indicating potential for further development into therapeutic agents .
  • Toxicology Assessments : Investigations into the toxicity profiles of these compounds revealed some derivatives showed hepatotoxicity risks at higher doses, necessitating careful evaluation during drug development .
  • Pharmacokinetics : Research highlighted the metabolic stability of certain analogues which maintained significant plasma levels over time, suggesting favorable pharmacokinetic properties for therapeutic use .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N-(2,3-dimethylphenyl)-2-[3-(4-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves multi-step reactions that typically include the formation of the naphthyridine core followed by acylation reactions. The compound's structure includes significant functional groups such as methoxy and acetamide moieties that contribute to its reactivity and biological properties.

Anticancer Activity

Research indicates that derivatives of naphthyridine compounds have shown significant anticancer properties. This compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that similar naphthyridine derivatives exhibited cytotoxic effects against breast cancer cells by inducing apoptosis via the mitochondrial pathway .

Antimicrobial Properties

Compounds containing naphthyridine structures have been reported to possess antimicrobial activities against a variety of pathogens. The presence of the methoxybenzoyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Preliminary studies suggest that this compound could be effective against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Naphthyridine derivatives have also been investigated for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its potential use in treating inflammatory diseases .

Case Study 1: Anticancer Mechanism Exploration

In a controlled study, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The findings indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those observed for standard chemotherapeutic agents. The study concluded that the compound's mechanism involves modulation of apoptosis-related proteins and cell cycle regulators .

Case Study 2: Antimicrobial Activity Assessment

Another study focused on assessing the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed a notable reduction in bacterial viability at concentrations above 50 µg/mL, suggesting a promising application in developing new antimicrobial agents .

Comparison with Similar Compounds

1,8-Naphthyridine vs. Triazole/Pyrazole Cores

The target compound’s 1,8-naphthyridine core distinguishes it from triazole-based analogs (e.g., compounds 6a–6c in ) and pyrazole-containing derivatives (e.g., ). The naphthyridine system, a bicyclic heteroaromatic scaffold, confers distinct electronic properties compared to monocyclic triazole or pyrazole rings. For example:

  • Electron density : The naphthyridine core may enhance π-stacking interactions due to extended conjugation, whereas triazole rings (as in 6a–6c ) exhibit strong dipole moments, influencing solubility and crystallinity .
  • Hydrogen bonding : Pyrazole derivatives () form R₂²(10) hydrogen-bonded dimers via N–H⋯O interactions , while the naphthyridine core’s carbonyl groups could participate in similar bonding, though this remains unverified in the evidence.

Substituent Effects

Aromatic Substituents

  • 4-Methoxybenzoyl group: The electron-donating methoxy group in the target compound contrasts with electron-withdrawing substituents (e.g., nitro groups in 6b–6c).
  • 2,3-Dimethylphenyl group : Steric hindrance from methyl groups may reduce rotational freedom compared to unsubstituted phenyl analogs (e.g., 6a ), affecting molecular packing and solubility.

Halogenated Analogs

The dichlorophenyl group in ’s compound increases lipophilicity compared to the target compound’s methoxybenzoyl group. Chlorine atoms also participate in halogen bonding, which is absent in the methoxy-substituted system .

Spectral and Crystallographic Data

Infrared Spectroscopy

  • Target compound : Expected C=O stretches near 1670–1680 cm⁻¹ (amide and ketone groups), similar to 6a–6c (1671–1682 cm⁻¹) .
  • compound : N–H stretches at 3292 cm⁻¹, comparable to triazole analogs (3262–3302 cm⁻¹) .

NMR Spectroscopy

  • Triazole analogs : Distinct triazole proton signals at δ 8.36–8.40 ppm (singlet) .
  • Pyrazole analogs : Pyrazole ring protons resonate at δ 7.20–8.61 ppm, influenced by substituent electronic effects .

Hydrogen Bonding and Crystal Packing

  • compound : Forms R₂²(10) hydrogen-bonded dimers with N–H⋯O interactions, leading to layered crystal packing .
  • Target compound : Likely exhibits similar dimerization if the amide group participates in hydrogen bonding, though steric effects from methyl groups may alter packing efficiency.

Key Research Findings

Substituent electronic effects : Electron-donating groups (e.g., methoxy) enhance stability but reduce reactivity compared to nitro-substituted analogs .

Hydrogen bonding : Amide-containing compounds consistently form intermolecular hydrogen bonds, influencing solubility and crystallinity .

Synthetic scalability : Cu(I)-catalyzed methods () offer high yields for triazole analogs but may require adaptation for naphthyridine systems.

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